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Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249 Get Quote

The defining feature of 5-chloro-3H-quinazolin-4-one is the chlorine atom at the C5 position.

This location is peri to the C4 carbonyl group.

Steric Locking: The Van der Waals radius of the 5-chloro substituent creates significant steric

pressure on the C4 carbonyl and any substituent at N3. In kinase inhibitors (e.g., PI3K

inhibitors like Idelalisib, which uses a 5-fluoro group), this position is critical for enforcing a
specific atropisomeric conformation that fits into the adenine-binding pocket while excluding
off-target kinases.

Electronic Modulation: The inductive electron-withdrawing nature of the chlorine at C5

reduces the electron density of the pyrimidine ring, increasing the acidity of the N3-H (pKa

modulation) and altering the electrophilicity of the C2 position for subsequent

functionalization.

Regiochemical Numbering Rule (Crucial for Synthesis)
To synthesize the 5-chloro isomer, one must select the correct anthranilic acid precursor. The

numbering shifts during cyclization:

Target: 5-Chloroquinazolin-4(3H)-one[1][2]

Precursor: 2-Amino-6-chlorobenzoic acid (6-Chloroanthranilic acid)

Note: Using 2-amino-5-chlorobenzoic acid yields the 6-chloro isomer, a common error in

unverified protocols.
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Part 2: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High
Efficiency)
Context: Classical Niementowski synthesis requires high temperatures (

150°C) and often leads to tarry byproducts. The microwave-assisted route improves yield and
purity.[3]

Reagents:

2-Amino-6-chlorobenzoic acid (1.0 eq)

Formamidine acetate (1.5 eq)

2-Methoxyethanol (Solvent)

Step-by-Step Workflow:

Preparation: In a 10 mL microwave vial, suspend 2-amino-6-chlorobenzoic acid (171 mg, 1.0

mmol) in 2-methoxyethanol (3 mL).

Addition: Add formamidine acetate (156 mg, 1.5 mmol). Seal the vial.

Irradiation: Heat in a microwave reactor at 140°C for 20 minutes (Power: 150W, Max

Pressure: 250 psi).

Workup: Cool to room temperature. The product often precipitates directly.

Purification: Pour the reaction mixture into ice-cold water (10 mL). Filter the white/off-white

precipitate. Wash with cold diethyl ether to remove unreacted formamidine.

Validation: Check purity via LC-MS (Target Mass: ~180.59 Da for [M+H]+).

Protocol B: C2-Functionalization via Chlorination
Context: To convert the core scaffold into a bioactive drug candidate, the C2 position often

requires functionalization (e.g., adding an aryl or amino group).
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Step 1: Chlorination (Synthesis of 4,5-Dichloroquinazoline)

Reflux 5-chloro-3H-quinazolin-4-one (1.0 eq) in POCl

(excess) with N,N-dimethylaniline (catalytic) for 4 hours.

Caution: The 5-chloro group deactivates the ring; extended reaction times may be needed

compared to the unsubstituted scaffold.

Evaporate POCl

under reduced pressure. Quench carefully with ice/NaHCO

. Extract with DCM.

Step 2: S

Ar Displacement

Dissolve the crude 4,5-dichloro intermediate in isopropanol.

Add the desired nucleophile (e.g., 3-chloroaniline for kinase targets).

Heat at 80°C for 2 hours. The C4-Cl is significantly more reactive than the C5-Cl, allowing for

regioselective substitution.

Part 3: Biological Profiling & Mechanism
The 5-chloro-quinazolinone scaffold is a bioisostere for the adenine ring of ATP. Its primary

utility lies in Kinase Inhibition (specifically PI3K and EGFR families) and DNA Damage

Response (PARP inhibition).

Target: PI3K Signaling Pathway
The 5-substituent (Cl or F) fills a specific hydrophobic pocket in the PI3K

isoform, providing selectivity over the

and
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isoforms. This is the mechanistic basis for drugs treating B-cell malignancies.

Data Summary: Structure-Activity Relationship (SAR) | Substituent at C5 | PI3K

IC

(nM) | Selectivity (vs PI3K

) | Notes | | :--- | :--- | :--- | :--- | | H (Unsubstituted) | 120 | 5x | Poor selectivity; binds all
isoforms. | | 5-Fluoro | 2.5 | 300x | Optimal size; basis for Idelalisib. | | 5-Chloro | 18 | 150x |
Good potency; enhanced metabolic stability over F. | | 6-Chloro | >1000 | N/A | Loss of activity;
steric clash in hinge region. |

Part 4: Visualization of Workflows
Figure 1: Synthesis Logic Flow
This diagram illustrates the critical decision points in synthesizing the 5-chloro isomer versus

the common 6-chloro isomer.
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Caption: Regioselective synthesis pathways. Selection of the 6-chloroanthranilic acid precursor

is mandatory to achieve the 5-chloroquinazolinone target.

Figure 2: PI3K Signaling Inhibition
The 5-chloro-quinazolinone scaffold acts as an ATP-competitive inhibitor within this pathway.
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Caption: Mechanism of Action. The 5-chloro scaffold selectively inhibits PI3K(p110δ), blocking

the conversion of PIP2 to PIP3 and halting downstream Akt/mTOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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